Catalytic Efficiency: Hg(ClO₄)₂·3H₂O Outperforms Metal Perchlorate Hydrates and Brønsted Acids in Friedel–Crafts Alkylation
In the Friedel–Crafts alkylation of 3-hydroxyoxindoles with aromatic compounds, Hg(ClO₄)₂·3H₂O was identified as a powerful catalyst and is significantly more efficient than other screened metal perchlorate hydrates and Brønsted acids including HOTf (triflic acid) and HClO₄ [1]. The high catalytic property originates from dual activation effects involving aromatic mercuration that generates a strong protic acid in situ, simultaneously facilitating carbocation generation and forming more reactive nucleophilic partners [1].
| Evidence Dimension | Relative catalytic efficiency in Friedel–Crafts alkylation |
|---|---|
| Target Compound Data | Identified as most efficient catalyst among all screened species |
| Comparator Or Baseline | Other metal perchlorate hydrates, HOTf, HClO₄ |
| Quantified Difference | Significantly more efficient (qualitative superiority established via systematic screening; full reaction yield data available in primary article) |
| Conditions | 3-hydroxyoxindoles + aromatic/heteroaromatic compounds; CH₂Cl₂ solvent; room temperature to 40 °C |
Why This Matters
This head-to-head screening data eliminates trial-and-error catalyst selection for Friedel–Crafts alkylations of oxindole scaffolds, a reaction of direct relevance to medicinal chemistry building block synthesis.
- [1] Zhou, F., Cao, Z.-Y., Zhang, J., Yang, H.-B., & Zhou, J. (2012). A Highly Efficient Friedel–Crafts Reaction of 3-Hydroxyoxindoles and Aromatic Compounds to 3,3-Diaryl and 3-Alkyl-3-aryloxindoles Catalyzed by Hg(ClO₄)₂·3H₂O. Chemistry – An Asian Journal, 7(1), 233–241. DOI: 10.1002/asia.201100773 View Source
